Ethyl 2,4-dimethylpenta-2,3-dienoate
Description
Structure
3D Structure
Properties
CAS No. |
5717-30-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-11-9(10)8(4)6-7(2)3/h5H2,1-4H3 |
InChI Key |
PSUNIQHHYJVAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C=C(C)C)C |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of Allene Esters
Cycloaddition Reactions of Allene (B1206475) Esters
Allenes are highly valuable partners in cycloaddition reactions due to their strained and electron-rich double bonds. mdpi.com They can participate in these reactions through either the proximal or distal double bond relative to the ester functionality, leading to a variety of cyclic structures. The unique stereochemical feature of allenes, axial chirality, also plays a crucial role in asymmetric synthesis. mdpi.com
Intermolecular [2+2] cycloadditions represent a fundamental method for the synthesis of cyclobutanes. acs.org While thermal and photochemical [2+2] cycloadditions are known, they often proceed through stepwise mechanisms involving diradical or charged intermediates, particularly with polarized alkenes. nih.gov Lewis acid promotion can facilitate these reactions. For instance, the use of catalysts like EtAlCl₂ has been shown to promote stereoselective [2+2] cycloadditions between γ-substituted allenoates and alkenes. nih.gov The development of catalytic enantioselective variants has expanded the utility of this process, allowing for the synthesis of chiral cyclobutanes. nih.goviu.edu Although general principles have been established for allenoates, specific studies detailing the intermolecular [2+2] cycloaddition of ethyl 2,4-dimethylpenta-2,3-dienoate with alkenes or alkynes are not extensively documented in the literature.
Intramolecular [2+2] cycloadditions of allenoates provide an efficient route to fused bicyclic systems containing a cyclobutane (B1203170) ring. acs.orgnih.gov These reactions can be promoted thermally, by metal catalysis, or through photochemistry. bg.ac.rs The regioselectivity of the cycloaddition, involving either the proximal or distal double bond of the allene, can often be controlled by the choice of catalyst. bg.ac.rs For example, visible light photocatalysis with iridium catalysts has been used to promote the intramolecular [2+2] cycloaddition of enallenylamides, targeting the distal double bond of the allene. bg.ac.rs In the context of chirality transfer, enantiomerically enriched γ-substituted allenoates can undergo intramolecular [2+2] cycloadditions with tethered alkenes, with Lewis acids like EtAlCl₂ used to promote the reaction. The use of a chiral catalyst can significantly improve the diastereoselectivity of such transformations. acs.orgnih.gov
Formal [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. Allene esters can serve as the two-atom component in these transformations. A notable example involves the gold(I)-catalyzed reaction between vinyldiazo compounds and allenes. While this reaction was explored with various allenes, the tetrasubstituted allene, 2,4-dimethylpenta-2,3-diene (tetramethylallene), which is structurally analogous to this compound, showed distinct reactivity. semanticscholar.org
Instead of the expected [3+2] cycloaddition product, the reaction of ethyl 2-diazobut-3-enoate with 2,4-dimethylpenta-2,3-diene resulted in the formation of a linear triene derivative, ethyl (E)-6-methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoate. This outcome arises from a formal ene-type reaction pathway involving a 1,5-H shift rather than cyclization. semanticscholar.org This suggests that the high steric hindrance of the tetrasubstituted allene disfavors the cyclization step, leading to an alternative reaction cascade.
| Vinyldiazo Compound | Allene Substrate | Catalyst | Product | Pathway | Reference |
| Ethyl 2-diazobut-3-enoate | 2,4-Dimethylpenta-2,3-diene | [Au(IPr)(CH₃CN)]SbF₆ | Ethyl (E)-6-methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoate | Ene-type reaction / 1,5-H shift | semanticscholar.org |
This finding is critical for predicting the reactivity of this compound in similar formal [3+2] cycloaddition settings, indicating a propensity for non-cyclized products.
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. Allene esters can function as the dienophile, reacting with a 1,3-diene. The reactivity in these [4+2] cycloadditions is influenced by the substitution pattern of the allene. Transition metal catalysis, particularly with rhodium(I) or nickel(0) complexes, has been shown to facilitate intramolecular [4+2] cycloadditions of allenedienes, where the chemoselectivity and stereoselectivity can be controlled by the choice of the metal catalyst and ligands. rsc.org Organocatalytic methods have also been developed. For instance, DABCO can catalyze the [4+2] cycloaddition between 3-acyl-2H-chromen-ones (acting as the diene component) and ethyl 2,3-butadienoate (an allene ester). rsc.org The specific participation of a sterically hindered tetrasubstituted allene ester like this compound as a dienophile would likely require forcing conditions or specialized catalysts to overcome steric repulsion.
Higher-order cycloadditions offer pathways to more complex cyclic and polycyclic systems in a single step. mdpi.com Allene esters have been utilized in such transformations. For example, an enantioselective intermolecular [2+2+2] cycloaddition of ene–allenes with allenoates has been developed using rhodium(I) catalysis, generating carbocycles with multiple stereocenters. acs.org This process is believed to proceed through an intermolecular allene-allene oxidative coupling mechanism. acs.org
Other examples include Rh-catalyzed [4+2+1] cycloadditions of ene/yne-ene-allenes with carbon monoxide (CO) to form bicyclic 5/7 ring systems and [5+2] cycloadditions of vinylcyclopropanes with allenes to construct bicyclo[4.3.1]decane skeletons. mdpi.com The feasibility of engaging a tetrasubstituted allene ester like this compound in these higher-order cycloadditions would depend heavily on the specific catalytic system's ability to accommodate its steric bulk.
Nucleophilic and Electrophilic Addition Reactions to Allene Esters
The polarized nature of the allene system in this compound, enhanced by the electron-withdrawing ester group, makes it susceptible to both nucleophilic and electrophilic attack. The central carbon of the allene is electrophilic, while the terminal carbons can exhibit nucleophilic or electrophilic character depending on the reaction partner.
A general methodology for the synthesis of highly functionalized tetrasubstituted allenes involves the nucleophilic 1,4-addition of bis(trimethylsilyl)ketene acetals to ynones, catalyzed by gold(I) salts in the presence of a Lewis acid like BF₃·Et₂O. acs.org This demonstrates the accessibility of the allene system to nucleophilic attack. The resulting tetrasubstituted allenoic acid derivatives can undergo further transformations, such as cycloisomerization catalyzed by copper(I) iodide to form lactones. acs.org The reactivity of this compound would be expected to follow similar patterns, where nucleophiles would preferentially attack the central allenic carbon or the carbonyl carbon, depending on the nature of the nucleophile and reaction conditions.
Electrophilic additions to allenes are also common, often initiated by the attack of an electrophile on one of the double bonds. The regioselectivity of this attack is dictated by the electronic and steric properties of the substituents on the allene. For a tetrasubstituted allene ester, electrophilic attack would likely be directed by the formation of the most stable carbocationic intermediate, which would then be trapped by a nucleophile.
Phosphine-Catalyzed Asymmetric γ-Additions of Secondary Nucleophiles to Allenoates
The phosphine-catalyzed asymmetric γ-addition of nucleophiles to allenoates represents a powerful strategy for the construction of chiral molecules. While direct studies on this compound are not extensively documented, the reactivity of γ,γ-disubstituted allenoates provides a strong model for its anticipated behavior. In these reactions, a chiral phosphine (B1218219) catalyst adds to the β-position of the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a proton transfer, followed by the addition of a secondary nucleophile to the γ-position. Subsequent elimination of the phosphine catalyst regenerates the catalyst and yields the γ-adduct.
The success of these reactions hinges on the ability of the chiral phosphine to control the stereochemistry at the newly formed stereocenter. For γ,γ-disubstituted allenoates, the steric hindrance at the γ-position can influence the efficiency and stereoselectivity of the nucleophilic attack. Research on other allenoates has demonstrated that a variety of secondary nucleophiles, including malonates, nitroalkanes, and heterocyclic compounds, can be effectively employed in these transformations. nih.govnih.govrsc.org
A proposed catalytic cycle for the phosphine-catalyzed γ-addition of a secondary nucleophile (NuH) to a γ,γ-disubstituted allenoate like this compound is depicted below. The initial addition of the chiral phosphine (R₃P*) to the allenoate is often the rate-determining step. The resulting zwitterion is then protonated by the nucleophile to form a phosphonium (B103445) salt. The conjugate base of the nucleophile then attacks the γ-position, and subsequent tautomerization and elimination afford the final product and regenerate the phosphine catalyst. nih.gov
Table 1: Representative Secondary Nucleophiles in Phosphine-Catalyzed γ-Additions to Allenoates
| Nucleophile | Product Type | Reference |
| Dimethyl malonate | γ-Adduct with a new C-C bond | nih.gov |
| Nitromethane | γ-Nitro functionalized product | mit.edu |
| 1,3-Dicarbonyl compounds | Functionalized γ-adducts | nih.gov |
| Azlactones | Precursors to α,α-disubstituted amino acids | acs.org |
Free-Radical Addition Reactions to Allenic Esters
Free-radical additions to allenes offer a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is highly dependent on the substitution pattern of the allene and the nature of the radical species. For a tetrasubstituted allene such as this compound, the radical can add to either the central carbon (C3) or one of the terminal carbons (C2 or C4) of the allene system.
Addition of a radical to the central carbon of the allene leads to the formation of a stabilized allylic radical. Conversely, addition to one of the terminal carbons results in a vinylic radical. The relative stability of these radical intermediates often dictates the major reaction pathway. For tetrasubstituted allenes, steric hindrance can also play a significant role in determining the site of radical attack. nih.govillinois.edu
Studies on the free-radical addition of various radical precursors to substituted allenes have shown that the outcome can be influenced by factors such as the solvent, temperature, and the method of radical generation. For instance, the addition of sulfonyl radicals to unhindered allenes tends to occur at a terminal carbon. illinois.edu In the case of this compound, the presence of two methyl groups at the γ-position might sterically hinder the approach of a radical to the C4 position, potentially favoring addition at the C2 or C3 positions.
Table 2: Potential Radical Intermediates in the Addition to this compound
| Site of Radical Attack | Resulting Radical Intermediate | Potential Subsequent Reaction |
| C2 (α-carbon) | Vinylic radical | Hydrogen abstraction or further addition |
| C3 (β-carbon) | Allylic radical | Hydrogen abstraction or cyclization |
| C4 (γ-carbon) | Vinylic radical | Hydrogen abstraction or further addition |
Transition Metal-Catalyzed Hydrofunctionalization of Allenes
Transition metal-catalyzed hydrofunctionalization of allenes is an atom-economical method for the synthesis of functionalized allylic compounds. nih.govresearchgate.net This process involves the addition of a C-H, N-H, O-H, or P-H bond across one of the double bonds of the allene. For an electron-deficient tetrasubstituted allene like this compound, the regioselectivity of the hydrofunctionalization is a key challenge.
A variety of transition metals, including palladium, rhodium, nickel, and copper, have been shown to catalyze the hydrofunctionalization of allenes. nih.govbohrium.com The mechanism of these reactions often involves the formation of a metal-hydride species, which then undergoes migratory insertion into the allene. The regioselectivity of this insertion can be influenced by the electronic and steric properties of both the allene and the catalyst.
In the case of this compound, the electron-withdrawing nature of the ester group polarizes the allene system, making the β-carbon (C3) electrophilic. This could favor the addition of the hydride to the γ-carbon (C4) and the nucleophilic part of the reagent to the β-carbon. However, the steric bulk of the methyl groups at the γ-position might counteract this electronic preference.
Table 3: Examples of Transition Metal-Catalyzed Hydrofunctionalization of Allenes
| Catalyst System | Nucleophile | Product Type | Reference |
| Palladium complexes | Arenes | Allylic arenes | bohrium.com |
| Rhodium complexes | Amines | Allylic amines | nih.gov |
| Copper-hydride complexes | Alcohols | Allylic ethers | nih.gov |
| Nickel complexes | Phosphines | Allylic phosphines | nih.gov |
Addition of Organometallic Reagents to Allene Esters (e.g., Allenylsilanes, Grignard Reagents)
The addition of organometallic reagents to allene esters provides a direct route to highly functionalized molecules. The reactivity of this compound towards organometallic reagents like Grignard reagents and allenylsilanes is dictated by the presence of the electrophilic ester group and the allene moiety.
Grignard reagents are known to add twice to esters, leading to the formation of tertiary alcohols after an initial addition-elimination sequence followed by a second addition. adichemistry.commasterorganicchemistry.com In the reaction with this compound, a Grignard reagent (R'MgX) would be expected to initially attack the carbonyl carbon of the ester. This would be followed by the elimination of the ethoxide group to form a ketone, which would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol. The allene functionality may or may not remain intact depending on the reaction conditions and the nature of the Grignard reagent.
Allenylsilanes, on the other hand, can act as nucleophiles, typically in the presence of a Lewis acid. The reaction of an allenylsilane with an electrophile, such as the carbonyl group of an ester, can lead to the formation of homopropargylic alcohols. epa.gov For this compound, the reaction with an allenylsilane could potentially proceed via attack at the carbonyl carbon, leading to a complex product after rearrangement and workup.
Table 4: Expected Products from the Addition of Organometallic Reagents to this compound
| Organometallic Reagent | Expected Major Product | Key Intermediate |
| Grignard Reagent (2 equiv.) | Tertiary alcohol | Ketone |
| Allenylsilane / Lewis Acid | Homopropargylic alcohol derivative | Oxocarbenium ion |
Rearrangement Processes of Allene Esters
Gold-Catalyzed Isomerization and 1,3-Shifts of Ester Moieties onto Gold-Activated Allenes
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of allenes towards various transformations, including isomerization and rearrangement reactions. nih.govnih.gov For a substrate like this compound, gold catalysis can facilitate unique reactivity patterns.
One of the key reactions catalyzed by gold is the 1,3-shift of an ester group. In the context of allenyl carbinol esters, gold(I) catalysts have been shown to promote a 1,3-acyloxy migration onto the gold-activated allene, leading to the formation of functionalized 1,3-butadien-2-ol esters. organic-chemistry.org While this compound itself does not possess a hydroxyl group for a direct intramolecular rearrangement of this type, the principle of gold-activating the allene for nucleophilic attack is highly relevant.
Gold-catalyzed isomerization of allenes can also lead to the formation of conjugated dienes. The specific outcome of the reaction is highly dependent on the substitution pattern of the allene and the reaction conditions. For this compound, a gold-catalyzed isomerization could potentially lead to a conjugated dienoate, driven by the formation of a more thermodynamically stable system.
Table 5: Potential Gold-Catalyzed Rearrangements of Allene Esters
| Reaction Type | Key Intermediate | Potential Product | Reference |
| 1,3-Acyloxy Migration | Gold-activated allene | 1,3-Butadien-2-ol ester | organic-chemistry.org |
| Isomerization | Vinylgold species | Conjugated dienoate | rsc.org |
| Cyclization/Alkynylation | Vinylgold(I) complex | β-Alkynyl-γ-butenolide | rsc.org |
Claisen-type Rearrangements of Allenic Systems
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is typically associated with allyl vinyl ethers. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, variations of this rearrangement can be envisaged for allene-containing systems. For a Claisen-type rearrangement to occur with this compound, it would first need to be converted into a suitable precursor, for example, by forming an allenyl ketene (B1206846) acetal.
The Ireland-Claisen rearrangement, which involves the rearrangement of an allylic ester enolate, provides a plausible pathway. libretexts.org By treating an allene ester with a strong base, an enolate could be formed, which could then undergo a nih.govnih.gov-sigmatropic rearrangement. For this compound, deprotonation at the α-carbon is unlikely due to the lack of α-hydrogens. However, a related rearrangement involving the allene moiety could potentially be induced under specific conditions.
Another possibility is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester. libretexts.org While not directly applicable to the allene ester itself, this highlights the versatility of Claisen-type rearrangements in generating complex carbon skeletons. The unique electronic and steric properties of the tetrasubstituted allene in this compound would undoubtedly influence the feasibility and outcome of any such rearrangement.
Table 6: Key Features of Claisen-type Rearrangements
| Rearrangement Type | Key Reactant | Key Intermediate | Product |
| Classic Claisen | Allyl vinyl ether | Chair-like transition state | γ,δ-Unsaturated carbonyl |
| Ireland-Claisen | Allylic ester | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid |
| Johnson-Claisen | Allylic alcohol | Orthoester | γ,δ-Unsaturated ester |
Cross-Metathesis Reactions Involving Allene Esters
There is no available data on the participation of this compound in cross-metathesis reactions. Scholarly articles detailing suitable catalysts, reaction partners, conditions, and the resulting products for this specific allene ester could not be located.
Functional Group Compatibility and Selectivity in Allene Ester Transformations
Similarly, literature describing the functional group compatibility and selectivity of this compound in chemical transformations is not available. Research on which functional groups are tolerated under various reaction conditions and how selectivity is achieved in the presence of multiple reactive sites has not been published for this compound.
To provide an article of this nature, it would be necessary to broaden the scope to "allene esters" in general or to select a specific, well-documented allene ester for which sufficient research on cross-metathesis and functional group compatibility has been published. Without such a modification to the subject, the creation of a scientifically sound and accurate article is not feasible.
Mechanistic Investigations of Allene Ester Reactions
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metals play a pivotal role in activating allene (B1206475) esters, enabling a range of cycloadditions, rearrangements, and additions. The specific metal and its ligand sphere dictate the reaction pathway, leading to diverse and complex molecular architectures.
Mechanistic Studies of Rhodium-Catalyzed Cycloadditions: Identification of Rate-Determining Steps and Key Intermediates
Rhodium complexes are effective catalysts for cycloaddition reactions involving allenes. acs.org The catalytic cycle for these transformations typically involves several key steps: oxidative coupling of the allene with another unsaturated partner, migratory insertion of a third component (like carbon monoxide), and subsequent reductive elimination to release the product and regenerate the catalyst. pku.edu.cn
Computational and experimental studies have identified several key intermediates and rate-determining steps. In many rhodium-catalyzed cycloadditions, the initial oxidative coupling of the allene moieties is the rate-determining step. acs.org This step leads to the formation of a rhodacyclopentene or a bis(allylic) Rh(III) complex, which are crucial intermediates dictating the reaction's progression. acs.orgrsc.org For instance, in [4+2+1] cycloadditions, the cycle includes a 1,3-acyloxy migration to form the allene intermediate, followed by oxidative cyclization, CO migratory insertion, and reductive elimination. pku.edu.cn The 1,3-acyloxy migration step has been identified as rate-determining in this specific transformation. pku.edu.cn The geometry of the rhodium center in the transition state is a key factor controlling which double bond of the allene participates in the reaction. nih.gov
Key features of the rhodium-catalyzed cycloaddition mechanism are summarized below:
Initiation: Coordination of the allene and other unsaturated substrates to the Rh(I) center.
Key Step: Oxidative coupling to form a rhodacycle intermediate. This is often the rate-determining and selectivity-determining step. acs.orgnih.gov
Propagation: Steps such as migratory insertion (e.g., of CO) or β-hydride elimination can follow. acs.orgpku.edu.cn
Termination: Reductive elimination releases the final carbocyclic product and regenerates the active Rh(I) catalyst. acs.orgpku.edu.cn
Notably, Rh-allyl complexes that can switch between η3 and η1 configurations have been identified as critical intermediates that influence the reaction's selectivity. acs.org
Gold(I)-Catalyzed Rearrangements: Probing Cationic Intermediates and Stereoselectivity Determinants
Gold(I) catalysts are known for their strong π-philicity, which allows them to activate the double bonds of allene esters toward nucleophilic attack. nih.govescholarship.org The mechanism of these reactions is characterized by the formation of highly reactive cationic intermediates. rsc.orgnih.gov The interaction between the gold(I) catalyst and the allene can lead to various species, from η2-allene-gold complexes to η1-vinylgold species and gold-stabilized allylic cations. nih.govrsc.org
The reaction is typically initiated by the coordination of the gold(I) catalyst to one of the π-systems of the allene. This activation facilitates an intramolecular or intermolecular nucleophilic attack. nih.govcapes.gov.br Kinetic studies on the hydroamination of allenes have shown the reaction to be first-order in both gold and allene, but zero-order in the nucleophile, suggesting that the nucleophilic attack is not the rate-limiting step. nih.govcapes.gov.br
| Mechanistic Aspect | Description |
| Catalyst Resting State | Often a monomeric gold(I) species complexed with the allene. nih.gov |
| Key Intermediates | η2-allene-gold complexes, gold-stabilized vinyl cations, allylic cations. nih.govrsc.org |
| Rate-Limiting Step | Does not typically involve the nucleophile; related to the initial gold-allene interaction. capes.gov.br |
| Stereoselectivity Control | Governed by axial-to-center chirality transfer from the allene substrate. nih.gov |
| Ligand Effects | Ligands and counterions can assist in key steps (e.g., H-shifts) and control regioselectivity. nih.govescholarship.org |
Phosphine-Catalyzed Additions: Insights into Reaction Pathways and Kinetic Resolution Phenomena
Tertiary phosphines act as nucleophilic catalysts in reactions with electron-deficient allenes like Ethyl 2,4-dimethylpenta-2,3-dienoate. The general mechanism begins with the reversible addition of the phosphine (B1218219) to the central carbon of the allene, forming a zwitterionic intermediate. nih.gov This intermediate can then act as a Brønsted base or a nucleophile in subsequent steps.
In phosphine-catalyzed [3+2] annulations, this zwitterionic intermediate reacts with an electrophile, leading to a new cyclic product. Mechanistic studies suggest that the initial addition of the phosphine to the allene is often the turnover-limiting step of the catalytic cycle. acs.org
A significant application of this mechanism is in kinetic resolution, where a chiral phosphine catalyst is used to differentiate between the two enantiomers of a racemic allene. researchgate.netdntb.gov.ua The catalyst reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. Modest kinetic resolution has been observed in phosphine-catalyzed annulations, providing insight into the enantioselectivity of the turnover-limiting nucleophilic addition step. acs.org
Ruthenium-Catalyzed Metathesis: Analysis of Catalyst Efficacy and Decomposition Pathways
The propagating species in metathesis is a ruthenium alkylidene. cmu.edu However, these active species are susceptible to various decomposition pathways that terminate the catalytic cycle. For substituted carbenes, decomposition often occurs through bimolecular pathways, whereas the unsubstituted methylidene species can decompose unimolecularly. cmu.edu
Key decomposition mechanisms supported by experimental and theoretical studies include:
Insertion and Hydride Elimination: The alkylidene moiety can insert into a chelating ruthenium-carbon bond, followed by β-hydride elimination to form inactive ruthenium hydride intermediates. nih.gov These hydrides can also promote unwanted side reactions like olefin migration. nih.gov
Nucleophilic Attack: A dissociated phosphine ligand can nucleophilically attack the methylidene carbon, leading to the formation of methylphosphonium salts and catalyst deactivation. nih.gov This pathway follows first-order kinetics. nih.gov
Bimolecular Coupling: Two monophosphine ruthenium species can couple, leading to inactive dimers. This process is inhibited by excess free phosphine. cmu.edu
Understanding these decomposition pathways is critical for designing more stable and efficient ruthenium catalysts for challenging metathesis reactions. cmu.edunih.gov
Understanding Free-Radical Pathways in Allene Ester Chemistry
Free-radical additions to allenes provide a powerful method for C-C and C-heteroatom bond formation. acs.orgnih.gov The regioselectivity of the initial radical attack is a key mechanistic question and is highly dependent on the nature of the radical, the substitution pattern of the allene, and the reaction conditions. nih.govnih.gov
Radicals can add to either the central or a terminal carbon of the allene system.
Central Carbon Attack: Trifluoromethyl radicals (CF3•) generated from certain sources (e.g., Togni's reagent) tend to add exclusively to the central carbon of the allene. nih.gov This leads to the formation of a thermodynamically more stable substituted allylic radical intermediate. nih.gov
Terminal Carbon Attack: Perfluoroalkyl radicals (RF•) generated from perfluoroalkyl iodides typically add to the less substituted terminal carbon of the allene. nih.gov This regioselectivity is attributed to the electrophilic character of the distal allene double bond matching the nucleophilic nature of the attacking radical species. nih.gov
The intermediate allylic radical can then be trapped by another species to form the final product. The stereoselectivity of these reactions can be high, with carbonyl-containing substituents on the allene often directing the formation of the E-isomer exclusively. nih.gov
| Radical Source | Predominant Site of Attack on Allene | Key Factors Influencing Regioselectivity |
| Perfluoroalkyl Iodides (RFI) | Terminal Carbon nih.gov | Radical nucleophilicity, site-selectivity for the less substituted double bond. nih.gov |
| Togni's Reagent (source of CF3•) | Central Carbon nih.gov | Substrate control (requires aryl or heteroatom-substituted allenes for selectivity). nih.gov |
| HBr (source of Br•) | Terminal or Central Carbon | Temperature and reactant ratio dependent. nih.gov |
| Samarium Diiodide (SmI2) | Terminal Carbon nih.gov | Formation of a nucleophilic ketyl radical which adds to the more electrophilic distal double bond. nih.gov |
Mechanistic Insights into Regioselectivity and Stereoselectivity Control
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from allene esters. Mechanistic studies provide the foundation for understanding and predicting these outcomes.
Regioselectivity: In transition metal-catalyzed reactions , regioselectivity is often governed by the electronic and steric properties of the metal-ligand complex and the substrate. nih.govacs.org For instance, in rhodium-catalyzed cycloadditions, the geometry imposed by the metal in the transition state is the key factor controlling which of the allene's double bonds reacts. nih.gov Similarly, gold-catalyzed reactions show regioselectivity controlled by the choice of ligand and the specific oxidation state of the gold catalyst, which can favor different activation modes of the substrate. nih.gov
In free-radical additions , regioselectivity is determined by a combination of factors including the stability of the resulting radical intermediate and the electronic nature of the attacking radical. nih.govnih.gov As discussed, nucleophilic radicals tend to attack the terminal carbon, while other radicals may favor the central carbon to form a more substituted and stable allylic radical. nih.gov
Stereoselectivity: Stereocontrol in reactions of chiral allene esters is often a result of axial-to-center chirality transfer . In gold(I)-catalyzed reactions, the chirality inherent in the allene's axis can be efficiently transferred to a new stereogenic center during the cyclization process. nih.gov The mechanism involves the formation of planar cationic intermediates, and understanding the factors that prevent racemization is key to achieving high stereoselectivity. nih.gov
Kinetic resolution is another powerful tool for stereocontrol, particularly in phosphine-catalyzed reactions. researchgate.net A chiral catalyst reacts at different rates with the enantiomers of the racemic allene, enabling their separation. The stereoselectivity is determined in the turnover-limiting step, which is typically the initial nucleophilic attack of the phosphine on the allene. acs.org
Stereochemical Control and Asymmetric Synthesis in Allene Ester Chemistry
Principles of Axial Chirality and Chiral Transfer in Allene (B1206475) Esters
Allenes are characterized by a central sp-hybridized carbon atom double-bonded to two sp²-hybridized terminal carbons. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.com If the substitution pattern on each terminal carbon is non-identical (abC=C=Ccd), the molecule lacks a plane of symmetry and is therefore chiral. wikipedia.orgmasterorganicchemistry.com This type of chirality, which arises from the non-planar arrangement of groups about an axis, is known as axial chirality. wikipedia.org The stability of this chirality is due to a significant rotational barrier, which for 1,3-dialkylallenes is approximately 195 kJ/mol. msu.edu
A key strategy in the asymmetric synthesis of chiral allenes is chirality transfer, where a pre-existing stereocenter in a starting material dictates the axial chirality of the allene product. This can be achieved through various methods, including the nucleophilic substitution of enantioenriched propargylic electrophiles. scispace.com For instance, the reaction of an enantioenriched propargylic alcohol derivative can proceed through an SN2' mechanism, where the incoming nucleophile attacks the triple bond, leading to the formation of a chiral allene with a predictable configuration. The stereochemical information from the starting alcohol's chiral center is effectively transferred to the allene's chiral axis.
Furthermore, an enantiodivergent synthesis of allenes has been developed, which allows for the creation of either the (M)- or (P)-enantiomer of an allene from a single enantiomer of a point-chiral precursor. scispace.com This method involves the homologation of α-seleno alkenyl boronic esters with lithiated carbamates to form highly enantioenriched, point-chiral boronic esters. scispace.com Subsequent stereospecific elimination, which can be controlled to proceed via either syn or anti pathways through oxidative or alkylative conditions, respectively, yields the desired axially chiral allene. scispace.com This demonstrates a powerful method for point-to-axial chirality transfer.
Enantioselective Catalysis in Allene Ester Transformations
The development of catalytic enantioselective methods provides a more efficient and atom-economical approach to chiral allene esters compared to stoichiometric chiral reagents.
Design and Application of Chiral Ligands for Asymmetric Induction
A significant breakthrough in the asymmetric synthesis of allenes involves the use of transition metal catalysts coordinated to chiral ligands. nih.govorganic-chemistry.org These ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces or groups of the substrate, leading to the preferential formation of one enantiomer of the product.
A novel class of ligands, AllenePhos, which are chiral allene-containing bisphosphines, have been successfully employed in asymmetric catalysis. organic-chemistry.orgnih.gov When coordinated to a rhodium(I) center, these ligands promote the highly enantioselective addition of arylboronic acids to α-keto esters. organic-chemistry.org Structural analyses have revealed that one of the double bonds of the allene ligand can coordinate to the transition metal, creating a well-defined chiral pocket. organic-chemistry.orgnih.gov The steric bulk around the allene moiety in the ligand is crucial for maintaining its stereochemical integrity and preventing racemization by the metal. organic-chemistry.org
The success of these reactions is often dependent on optimizing reaction conditions. For example, in the Rh(I)-catalyzed addition of arylboronic acids, it was found that electron-deficient α-keto esters and electron-rich arylboronic acids lead to enhanced reactivity and selectivity. organic-chemistry.org This highlights the intricate interplay between the electronic properties of the substrates and the steric and electronic features of the chiral ligand.
Table 1: Enantioselective Rh-Catalyzed Addition of Arylboronic Acids to α-Keto Esters using Chiral AllenePhos Ligand
| Entry | α-Keto Ester | Arylboronic Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Ethyl pyruvate | Phenylboronic acid | 95 | 92 |
| 2 | Ethyl benzoylformate | 4-Methoxyphenylboronic acid | 98 | 96 |
| 3 | Methyl 2-oxo-2-(naphthalen-2-yl)acetate | Phenylboronic acid | 91 | 90 |
Data is illustrative and based on findings reported in the literature for similar systems. organic-chemistry.org
Strategies for Kinetic Resolution of Allene Esters
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org
Enzymatic kinetic resolution has proven to be a highly effective method for resolving racemic allenes. researchgate.net For instance, lipases, a class of hydrolases, can selectively acylate one enantiomer of a racemic allenic alcohol, leaving the other enantiomer unreacted and thus resolved. Porcine pancreatic lipase (B570770) (PPL) has been shown to exhibit excellent enantioselectivity in the transesterification of primary allenic alcohols, achieving very high E-values (a measure of enantioselectivity). researchgate.net
A more advanced strategy is dynamic kinetic resolution (DKR), which combines the kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR has been successfully applied to axially chiral allenyl alcohols. nih.gov This process uses a lipase for the selective acylation and a palladium complex bearing N-heterocyclic carbene ligands to catalyze the racemization of the unreacted allenyl alcohol. nih.gov This dual catalytic system provides access to optically active allenes in high yield and enantiomeric purity. nih.gov
Table 2: Chemoenzymatic Dynamic Kinetic Resolution of a Racemic Allenyl Alcohol
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Porcine Pancreatic Lipase + Pd-NHC Complex | Racemic 1-hydroxy-3-phenylallene | (R)-1-acetoxy-3-phenylallene | >90 | >98 |
Data is representative of results from chemoenzymatic DKR of allenyl alcohols. nih.gov
Diastereoselective Control in Allene Ester Reactions
When an allene ester already possessing a chiral element (either axial or central) undergoes a reaction that creates a new stereocenter, the control of diastereoselectivity becomes crucial. The inherent stereochemistry of the allene can direct the approach of reagents, leading to the preferential formation of one diastereomer. This phenomenon is known as allene-directed diastereoselection. acs.org
For instance, in the addition of nucleophiles to chiral allenyl aldehydes or ketones, the existing axial chirality can influence the facial selectivity of the attack on the carbonyl group. acs.org Similarly, in cycloaddition reactions, the stereochemistry of the allene can dictate the stereochemical outcome of the newly formed stereocenters in the cyclic product. nih.govresearchgate.net
A notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition of racemic allenes with electron-deficient olefins. nih.govresearchgate.net Through a dynamic kinetic asymmetric transformation, this method can generate highly functionalized chiral allenes with excellent control over both point and axial chirality, resulting in high diastereoselectivity. nih.govresearchgate.net The catalyst system is able to control the stereochemistry of the newly formed cyclopentane (B165970) ring relative to the existing (and dynamically resolved) axial chirality of the allene.
In rhodium-catalyzed reactions of optically active tertiary propargylic alcohols, stereodivergent synthesis of enantioenriched tetrasubstituted allenes can be achieved by controlling the mechanism of β-OH elimination. nih.gov By tuning the reaction parameters, the elimination can proceed through either a syn or anti pathway, leading to the formation of different diastereomers from the same starting material. nih.gov This level of control is fundamental for the synthesis of complex molecules with multiple stereocenters.
Computational Chemistry in the Theoretical Study of Allene Esters
Theoretical Elucidation of Allene (B1206475) Ester Electronic Structure, Bonding, and Reactivity
While specific computational studies detailing the electronic structure of isolated Ethyl 2,4-dimethylpenta-2,3-dienoate are not extensively available in the reviewed literature, a theoretical understanding can be constructed from the well-established principles of allene and ester chemistry. The unique electronic nature of the allene functional group, characterized by its perpendicular π-systems, governs much of its reactivity.
The allene moiety consists of a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. This arrangement results in two orthogonal π-bonds, a key feature that dictates the stereochemistry and reactivity of allenes. In this compound, the ester group acts as an electron-withdrawing group, which influences the electron density across the allene system. This electronic pull is expected to polarize the C=C bond closer to the ester, making the central carbon more electrophilic.
Computational methods like Density Functional Theory (DFT) are instrumental in visualizing and quantifying these electronic properties. Key parameters such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For a typical acceptor-substituted allene, the LUMO is expected to have significant contributions from the central carbon and the carbon atom of the ester-conjugated double bond, indicating these as likely sites for nucleophilic attack. The HOMO, conversely, would be associated with the other π-bond, suggesting its role in reactions with electrophiles.
The methyl groups at the C2 and C4 positions introduce steric bulk and have a mild electron-donating effect through hyperconjugation, which can modulate the reactivity and stability of the allene system. Theoretical calculations would be able to precisely quantify these steric and electronic contributions.
A general review of computational studies on allenes highlights the importance of these fundamental electronic features in rationalizing their diverse reactivity patterns, from cycloadditions to reactions with electrophiles and nucleophiles.
Application of Density Functional Theory (DFT) to Allene Ester Reaction Mechanisms
Density Functional Theory (DFT) has been effectively applied to unravel the complex reaction mechanisms involving allene esters, including this compound. A notable example is the investigation of its reaction with the strong Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.orgacs.org DFT calculations, specifically at the B3LYP/6-31G* level of theory for optimization and B3LYP/6-311G*+ for single-point energy calculations, have been employed to explore the potential reaction pathways. acs.org
Two competing mechanisms have been computationally investigated: a 1,2-carboboration and a cyclization pathway. rsc.orgacs.org
1,2-Carboboration: This pathway is triggered by the σ-activation of the carbonyl group. The Lewis acid coordinates to the ester's carbonyl oxygen, which reduces the electron density at the β-carbon of the allene, creating a partial positive charge. acs.org This polarization facilitates the migration of a pentafluorophenyl group (C₆F₅) from the boron to the β-carbon, leading to a dienyloxyborane intermediate. acs.org This intermediate can then undergo further rearrangements. acs.org
Cyclization to a γ-lactone: This alternative pathway becomes dominant in the presence of water. rsc.orgacs.org The reaction proceeds through a π-activation mechanism where the Lewis acid interacts with the allene π-system. The presence of water is crucial as it appears to provide the driving force for a reversible cyclization event, which is trapped by a nucleophile to dealkylate the oxygen, forming the B(C₆F₅)₃-substituted lactone. rsc.org Subsequent protodeboronation yields the final γ-lactone product. rsc.org
DFT calculations have been crucial in determining the energetics of these pathways, including the structures of intermediates and transition states. For instance, computational analysis of the coordination of B(C₆F₅)₃ to a model allenyl ester showed that while the partial positive charge on the central allene carbon increases upon coordination (from +0.13 to +0.16 e), this increase is less pronounced compared to that observed with allenyl ketones. cardiff.ac.uk This computational finding helps to explain the differing reactivity and selectivity between these two classes of compounds. rsc.orgacs.org
Predictive Modeling and Rationalization of Reactivity and Selectivity in Allene Ester Transformations
Predictive modeling, primarily through DFT calculations, provides a powerful framework for rationalizing the observed reactivity and selectivity in transformations of allene esters like this compound. The choice between the 1,2-carboboration and the cyclization pathway in its reaction with B(C₆F₅)₃ serves as an excellent case study.
Computational models have shown that the selectivity is highly dependent on the nature of the allene substrate. rsc.orgacs.org Allenyl ketones, which coordinate more strongly to the Lewis acid, tend to favor the 1,2-carboboration pathway due to a more significant polarization of the allene moiety. rsc.orgacs.org In contrast, allene esters like this compound form weaker adducts with the Lewis acid. rsc.orgacs.org This weaker interaction makes alternative reaction pathways, such as the cyclization to a γ-lactone, more accessible, especially when facilitated by other reagents like water. rsc.orgacs.org
The predictive power of these computational models lies in their ability to quantify the energy barriers for each potential pathway. By comparing the activation energies of the transition states leading to the different products, a prediction of the major product under specific reaction conditions can be made. For this compound, the model predicts that in the absence of a proton source like water, the 1,2-carboboration is a viable pathway. However, the presence of water introduces a lower energy pathway for the formation of the γ-lactone, thus shifting the selectivity. rsc.orgacs.org
These computational insights are invaluable for the rational design of synthetic strategies. By understanding the electronic and steric factors that govern the reactivity and selectivity of allene esters, chemists can better choose reaction conditions and substrates to achieve a desired chemical transformation. The synergy between experimental observations and predictive computational modeling is crucial for advancing the chemistry of complex molecules like this compound.
Synthetic Applications of Allene Esters As Versatile Building Blocks
Construction of Carbocyclic Systems
Allene (B1206475) esters such as Ethyl 2,4-dimethylpenta-2,3-dienoate serve as valuable precursors for the synthesis of various carbocyclic frameworks. Their ability to participate in cycloaddition and rearrangement reactions allows for the controlled formation of four-, five-, and six-membered rings, as well as more complex fused and spirocyclic structures.
Synthesis of Cyclobutanes and Alkylidenecyclobutane Scaffolds
The construction of cyclobutane (B1203170) rings from allene esters is commonly achieved through [2+2] cycloaddition reactions. In these reactions, the allene can react with an alkene, where one of the double bonds of the allene participates as the 2π component. The regioselectivity of the cycloaddition can often be controlled by the substitution pattern of the allene and the nature of the alkene partner. For instance, the reaction of an allene ester with an electron-rich or electron-deficient alkene, often promoted by thermal or photochemical conditions, can yield highly functionalized cyclobutane or alkylidenecyclobutane derivatives. These four-membered rings are valuable intermediates in organic synthesis due to their inherent ring strain, which can be harnessed for further synthetic transformations.
| Reactant 1 (Allenoate) | Reactant 2 (Alkene) | Conditions | Product Type |
| Ethyl 2,3-butadienoate | Styrene | Light (Photosensitized) | Substituted Alkylidenecyclobutane |
| Methyl 2,3-pentadienoate | N-Vinylpyrrolidone | Thermal | Functionalized Cyclobutane |
| Ethyl 4-methylpenta-2,3-dienoate | Acrylonitrile | Lewis Acid Catalyst | Alkylidenecyclobutane |
This table presents representative examples of [2+2] cycloaddition reactions involving allenoates to form cyclobutane scaffolds.
Formation of Functionalized 1,3-Butadienes and Other Dienes
Allene esters can be isomerized to form thermodynamically more stable conjugated 1,3-dienes. This rearrangement is a synthetically useful transformation as 1,3-dienes are fundamental building blocks for a variety of reactions, most notably the Diels-Alder reaction. nih.govmdpi.com The isomerization can be promoted by various catalysts, including acids and transition metals. nih.gov Acid-mediated rearrangements typically proceed through the protonation of the central sp-hybridized carbon of the allene, leading to a stabilized carbocation intermediate that subsequently eliminates a proton to form the conjugated diene. nih.gov Transition-metal catalysts, such as those based on palladium, rhodium, or nickel, can also facilitate this transformation through mechanisms involving hydrometalation or the formation of π-allyl complexes. nih.gov
| Allene Substrate | Catalyst/Conditions | Diene Product | Yield (%) |
| 3-Methyl-1,2-butadiene | Formic Acid | Isoprene | High |
| Phenylallene | Pd(OAc)₂ / PPh₃ | 1-Phenyl-1,3-butadiene | 85 |
| Ethyl 2,3-pentadienoate | RuCl₂(PPh₃)₃ | Ethyl 2,4-pentadienoate | 92 |
| Tetrasubstituted Allenes | H₂SO₄ | Tetrasubstituted 1,3-dienes | >90 |
This table illustrates various methods for the rearrangement of allenes to 1,3-dienes, a reaction applicable to allene esters like this compound. nih.gov
Access to Spirocyclic and Fused Ring Systems
The reactivity of allene esters extends to the synthesis of intricate spirocyclic and fused ring systems. Spirocycles, which contain two rings connected by a single common atom, can be accessed through intramolecular reactions or intermolecular cycloadditions. A notable example is the phosphine-catalyzed [3+2] cycloaddition of allene esters with cyclic substrates like isatins or benzofuranones. mdpi.com In these reactions, the allene acts as a three-carbon component, leading to the formation of spiro-cycloadducts such as spirooxindoles in high yield and stereoselectivity. mdpi.com
Fused ring systems can be constructed via intramolecular cycloadditions or through intermolecular reactions where the allene bridges two existing rings. For example, allene esters can participate as the dienophile in [4+2] cycloadditions with cyclic dienes. A prominent reaction is the DABCO-catalyzed cycloaddition between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate, which serves as a method for synthesizing dihydropyran-fused chromen-2-ones. rsc.org This demonstrates the utility of allene esters in building complex, fused heterocyclic frameworks.
| Allene Ester | Reaction Partner | Catalyst | Product System |
| Allene Ester | Isatin | Chiral Phosphine (B1218219) | Spirooxindole |
| Allenoate | Benzofuranone | Monophosphine | Spiro-benzofuranone |
| Ethyl 2,3-butadienoate | 3-Acyl-2H-chromen-one | DABCO | Dihydropyran-fused Chromenone |
| Allene-diene (intramolecular) | PtCl₂ | Fused Bicyclic System |
This table showcases the application of allene esters in synthesizing complex spirocyclic and fused ring systems through various cycloaddition strategies. mdpi.comrsc.org
Synthesis of Complex Heterocyclic Compounds
The unique electronic properties of allene esters make them powerful tools for the synthesis of a diverse array of heterocyclic compounds. Their ability to act as versatile synthons in annulation and cycloaddition reactions provides direct routes to important nitrogen- and oxygen-containing heterocycles.
Preparation of Indole (B1671886), Pyridine (B92270), and Furan (B31954) Derivatives
Indole Derivatives: A significant application of allene esters is in the synthesis of indole scaffolds. This can be achieved through a cascade reaction involving N-arylnitrones and electron-deficient allenes. acs.org The reaction is believed to proceed via an initial [3+2] dipolar cycloaddition to form an unstable isoxazoline (B3343090) intermediate, which then undergoes a spontaneous rearrangement to furnish highly substituted indole derivatives. This method provides a powerful route to 2,3-disubstituted indoles, which are common motifs in pharmaceuticals and natural products.
Pyridine Derivatives: Allene esters are valuable precursors for constructing substituted pyridine and dihydropyridine (B1217469) rings. An N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of δ-acetoxy allenoates with enaminones provides an efficient pathway to 1,4-dihydropyridine (B1200194) derivatives. acs.org This reaction demonstrates the versatility of allenoates as three-carbon synthons for building six-membered heterocyclic rings. Furthermore, palladium-catalyzed annulation of substituted allenes with N-allyl amines has been shown to produce dihydropyridines. nih.gov
Furan Derivatives: The synthesis of furans from allenes is often facilitated by gold catalysis. nih.gov Gold(I) complexes, being highly π-acidic, can activate the allene moiety towards nucleophilic attack by an oxygen atom. For example, the gold-catalyzed cycloisomerization of allenyl ketones, formed in situ from propargyl alcohols, leads to the formation of polysubstituted furans. organic-chemistry.org This type of transformation highlights the utility of the allene functional group as a masked precursor for the furan ring system.
| Target Heterocycle | Allene Precursor | Reaction Partner/Type | Catalyst/Conditions |
| Indole | Allene Ester | N-Arylnitrone | Thermal Cascade |
| Dihydropyridine | δ-Acetoxy Allenoate | Enaminone | N-Heterocyclic Carbene (NHC) |
| Furan | Allenyl Ketone (in situ) | Cycloisomerization | Gold(I) Catalyst |
This table summarizes modern synthetic routes to key heterocyclic systems utilizing allene ester precursors. acs.orgorganic-chemistry.org
Formation of Chromenes and Related Benzopyran Derivatives
Allene esters are effective reagents for the synthesis of chromenes and their derivatives, which are an important class of benzopyrans. A particularly effective method involves the [4+2] cycloaddition (Diels-Alder reaction) where the allene ester acts as the dienophile. The reaction between 3-acyl-2H-chromen-ones, which serve as the diene component, and an allene ester like ethyl 2,3-butadienoate, can be catalyzed by nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This annulation process leads to the regioselective and stereoselective formation of dihydropyran-fused chromen-2-one structures, which are complex scaffolds with potential biological activity. rsc.org This strategy exemplifies an atom-economical approach to building the benzopyran core by leveraging the inherent reactivity of the allene ester.
| Diene Component | Allene Component | Catalyst | Product |
| 3-Benzoyl-2H-chromen-2-one | Ethyl 2,3-butadienoate | DABCO | Dihydropyrano[2,3-f]chromene derivative |
| 3-Acetyl-2H-chromen-2-one | Methyl 2,3-butadienoate | Bu₃P | Cyclopenten-fused chromen-2-one ([3+2] cycloaddition) |
This table provides examples of cycloaddition reactions between chromenone derivatives and allene esters for the synthesis of fused benzopyran systems. rsc.org
Synthesis of Dihydropyridines and Tetrahydroisoquinolines
Allene esters are known to participate in a variety of cycloaddition and annulation reactions to form heterocyclic systems. Their electron-deficient nature, coupled with the adjacent double bonds, allows them to react with a range of nucleophiles and dienophiles.
The synthesis of dihydropyridines , a core scaffold in many biologically active molecules, can be envisioned through the reaction of allene esters with imines. For instance, a tandem C-H alkenylation/electrocyclization sequence has been reported for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated imines, proceeding through dihydropyridine intermediates. nih.govescholarship.org While not specifically demonstrated with this compound, this methodology suggests a potential pathway for its use in constructing such heterocyclic systems.
Similarly, the synthesis of tetrahydroisoquinolines could potentially be achieved through reactions involving allene esters. Research has shown that 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) can mediate the synthesis of 1,3-disubstituted allenes from terminal alkynes and aldehydes under mild conditions. semanticscholar.orgacs.org Furthermore, an iron-catalyzed C-H functionalization of simple monosubstituted allenes has been developed for the synthesis of 1-tetrahydroisoquinolinyl 1,1-disubstituted allenes, representing a direct conversion of allenic C-H bonds to C-C bonds. nih.gov This suggests that this compound could potentially undergo similar C-H activation and coupling reactions with tetrahydroisoquinolines.
Strategies for Complex Molecule Synthesis Utilizing Allene Esters
The unique structural and reactive properties of allene esters make them attractive building blocks in the total synthesis of complex natural products and bioactive molecules.
Role in Total Synthesis of Natural Products (e.g., Aristeromycin)
A comprehensive review of the literature did not yield any specific examples of this compound, or other allene esters, being directly employed in the total synthesis of the carbocyclic nucleoside Aristeromycin . The synthesis of Aristeromycin has been approached through various other strategies, including diastereoselective diboration of cyclic alkenes and dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. researchgate.net
Formation of Advanced Intermediates for Bioactive Compounds
Allene moieties are present in a number of biologically active compounds. researchgate.net Allene esters, as precursors to these structures, can serve as key intermediates in their synthesis. For example, CuH-catalyzed hydrocarboxylation of allenes can furnish α-quaternary and tertiary carboxylic acid derivatives, which are important structural motifs in many bioactive molecules. nih.gov The resulting products can be further derivatized to afford biologically important compounds. Although specific examples with this compound are not available, its structure suggests it could be a suitable substrate for such transformations, leading to advanced intermediates for various bioactive compounds.
Integration of Allene Esters in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecular architectures. Allene esters are excellent candidates for such transformations due to their multiple reactive sites.
Allenes have been shown to be versatile partners in transition-metal-catalyzed [2+2+2] cycloaddition reactions, which can be implemented as intermolecular multicomponent reactions. rsc.org These reactions proceed with good chemo- and regioselectivities, making them advantageous for complex molecule synthesis. Furthermore, transition metal-catalyzed three-component coupling reactions of allenes provide an efficient route for the synthesis of various substituted allyl and vinyl metal reagents. rsc.org
Cascade reactions involving allenes are also well-documented. For instance, cascade reactions of nitrones and allenes are known to facilitate the rapid synthesis of indole derivatives. nih.govresearchgate.net These complex transformations can be influenced by substrate functionalization and reaction conditions. While the specific participation of this compound in such reactions has not been reported, its structure is amenable to the general reactivity patterns observed for allene esters in multicomponent and cascade reactions.
Future Research Directions and Emerging Trends in Allene Ester Chemistry
Development of Novel Catalytic Systems for Enhanced Allene (B1206475) Ester Transformations
The development of efficient and selective catalytic systems is paramount to advancing the utility of allene esters like Ethyl 2,4-dimethylpenta-2,3-dienoate. While significant progress has been made with transition-metal catalysts, future research will likely focus on several key areas:
First-Row Transition Metals: There is a growing interest in replacing precious-metal catalysts (e.g., palladium, rhodium, gold) with more abundant and cost-effective first-row transition metals such as copper, nickel, and cobalt. rhhz.net These metals offer unique reactivity profiles and can promote novel transformations of allene esters. For instance, copper-catalyzed methods have already shown promise in the synthesis of 2,4-disubstituted allenoates. acs.org Future work will likely expand the scope of these catalysts to a wider range of allene ester reactions, including cycloadditions and cross-coupling reactions.
Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition-metal or organocatalysis has emerged as a powerful strategy for accessing novel reactivity. nih.gov For allene esters, this could enable previously inaccessible transformations by generating radical intermediates under mild conditions. Future research will likely explore dual catalytic systems that combine a photosensitizer with a chiral catalyst to achieve highly enantioselective functionalization of allene esters.
Organocatalysis: Chiral phosphines and amines have been shown to be effective catalysts for a variety of allene ester transformations, particularly cycloaddition reactions. rsc.org The development of new, more sophisticated organocatalysts is an active area of research. Future trends may include the design of multifunctional catalysts that can promote cascade reactions, allowing for the rapid construction of complex molecules from simple allene ester precursors.
| Catalytic System | Potential Advantages | Future Research Focus | Relevant Reaction Types |
|---|---|---|---|
| First-Row Transition Metals (Cu, Ni, Co) | Cost-effective, abundant, unique reactivity | Expanding substrate scope, developing chiral ligands | Cross-coupling, cycloadditions, C-H functionalization |
| Photoredox and Dual Catalysis | Mild reaction conditions, access to radical intermediates | Enantioselective variants, novel reaction discovery | Radical additions, difunctionalization |
| Advanced Organocatalysis | Metal-free, high enantioselectivity | Multifunctional catalysts, cascade reactions | Cycloadditions, annulations |
Exploration of Unprecedented Reactivity Modes and Novel Synthetic Pathways for Allene Esters
Beyond established reaction pathways, the exploration of novel reactivity modes of allene esters is a key frontier. The unique electronic structure of the allene moiety, with its orthogonal π-systems, allows for a rich and diverse chemistry that is still being uncovered.
Future research is expected to focus on:
Higher-Order Cycloadditions: While [2+2], [3+2], and [4+2] cycloadditions of allene esters are well-documented, higher-order cycloadditions remain relatively unexplored. mdpi.com The development of catalytic systems that can promote, for example, [6+2] or [8+2] cycloadditions would provide rapid access to complex polycyclic systems.
Cascade Reactions: The design of cascade reactions initiated by the functionalization of an allene ester is a promising strategy for increasing molecular complexity in a single step. Future work will likely focus on developing catalysts that can orchestrate a sequence of reactions, such as a cycloaddition followed by a rearrangement or a cross-coupling reaction.
Remote C-H Functionalization: The directing-group-assisted functionalization of C-H bonds is a powerful tool in organic synthesis. Future research may explore the use of the ester group in compounds like this compound to direct the functionalization of remote C-H bonds, leading to novel and regioselective transformations.
Advancement of Computational Modeling for Predictive Understanding and Rational Design in Allene Ester Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. rsc.org For allene ester chemistry, computational modeling will play an increasingly important role in several areas:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states and intermediates of catalytic reactions involving allene esters. rsc.org This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts.
Catalyst Design: Computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic systems. By predicting the activity and selectivity of potential catalysts, computational methods can guide experimental efforts and reduce the need for extensive empirical screening.
Predicting Reactivity and Selectivity: As computational models become more sophisticated, it may become possible to accurately predict the outcome of unknown reactions involving allene esters. This would be a powerful tool for synthetic planning and the rational design of complex synthetic routes.
Expanding the Scope of Asymmetric Allene Ester Synthesis and Its Applications
The synthesis of enantiomerically pure allene esters is of great importance, as the axial chirality of the allene moiety can be transferred to new stereocenters. While significant progress has been made in the asymmetric synthesis of allenes, there are still several challenges and opportunities for future research.
Synthesis of Tetrasubstituted Allenes: The catalytic asymmetric synthesis of allenes bearing four different substituents remains a significant challenge. nih.gov Future research will focus on the development of new chiral catalysts and synthetic methods that can control the stereochemistry of these highly congested molecules.
Chirality Transfer Reactions: The development of new reactions that efficiently transfer the axial chirality of an allene ester to one or more new stereogenic centers is a key area of research. This includes the exploration of novel cycloaddition, cycloisomerization, and addition reactions. nih.gov
Applications in Natural Product Synthesis: The unique reactivity and stereochemical properties of chiral allene esters make them attractive building blocks for the synthesis of complex natural products. nih.gov Future research will likely see an increase in the application of allene ester chemistry to the total synthesis of biologically active molecules.
| Research Area | Key Challenges | Potential Applications |
|---|---|---|
| Asymmetric Synthesis of Tetrasubstituted Allenes | Steric hindrance, control of stereochemistry | Synthesis of highly functionalized chiral building blocks |
| Novel Chirality Transfer Reactions | Efficiency and stereospecificity of chirality transfer | Access to complex stereochemical arrays |
| Applications in Total Synthesis | Integration of allene ester chemistry into complex synthetic routes | Synthesis of biologically active natural products and pharmaceuticals |
Q & A
Q. What synthetic methodologies are employed to incorporate Ethyl 2,4-dimethylpenta-2,3-dienoate into annulation reactions?
this compound is used in phosphine-catalyzed [3 + 3] annulation with 1,3-dicarbonyl compounds to synthesize stable 2,4,5,6-tetrasubstituted 2H-pyrans. Key steps include:
- Catalyst : Triphenylphosphine (PPh₃) or similar Lewis acids.
- Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.
- Critical Factor : The ester group at the C5 position stabilizes the 2H-pyran ring by preventing retro-annulation .
Q. What analytical techniques are critical for confirming the structure of derivatives of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to assign regiochemistry (e.g., distinguishing allene vs. conjugated diene).
- IR Spectroscopy : Confirmation of ester carbonyl stretches (~1740 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns for adducts.
- X-ray Crystallography : Definitive structural elucidation for stereochemical assignments in crystalline products .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in ene reactions involving this compound?
Temperature and dienophile electronic properties dictate pathways:
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- DFT Calculations : Model transition states to compare activation energies (e.g., ene vs. Diels–Alder pathways).
- Kinetic Studies : Arrhenius plots to validate computational predictions. For example, electron-deficient dienophiles (e.g., triazolinediones) favor Diels–Alder adducts due to lower activation barriers .
Q. What strategies optimize diastereoselectivity in DBU-catalyzed reactions of this compound?
- Solvent Effects : DMSO enhances polarity, stabilizing transition states for selective chromene formation.
- Steric Modulation : Bulky substituents on the allenoate bias nucleophilic attack to specific positions.
- Additives : LiCl or other salts may perturb selectivity via ion-pairing effects, as shown in analogous systems .
Q. How does the ester group in this compound influence product stability?
The C5 ester group in annulation products (e.g., 2H-pyrans) prevents ring-opening via steric and electronic stabilization. This is critical for isolating stable heterocycles, as demonstrated in comparative studies with non-ester analogs .
Data Contradiction Analysis
Q. Why does this compound yield divergent products with azodiformates vs. triazolinediones?
- Electronic vs. Thermal Control : Azodiformates (electron-deficient) require thermal activation for ene insertion, while triazolinediones (stronger dienophiles) induce spontaneous Diels–Alder reactivity at low temperatures.
- Rearrangement Pathway : At –25°C, the allene rearranges to 2,4-dimethylpenta-1,3-diene, enabling cycloaddition. Confirm via trapping experiments or deuterium labeling .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
